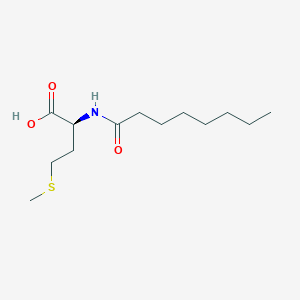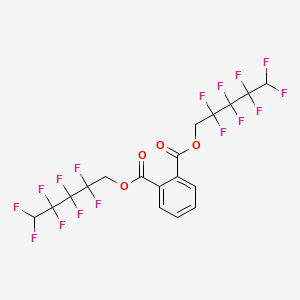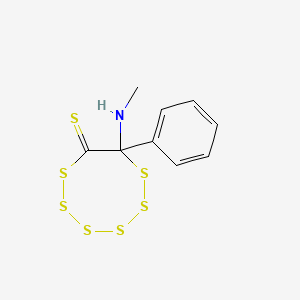
4-Methylhex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhex-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylhex-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-3-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4-methylhex-3-en-1-ene, forming an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylhex-3-en-1-aldehyde. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) to reduce the aldehyde group to a hydroxyl group, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylhex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methylhex-3-en-1-aldehyde or further to 4-methylhex-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-methylhexan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 4-Methylhex-3-en-1-aldehyde, 4-Methylhex-3-enoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylhex-3-en-1-chloride, 4-Methylhex-3-en-1-bromide.
Applications De Recherche Scientifique
4-Methylhex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research on its derivatives explores potential pharmacological activities.
Industry: It is utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of 4-methylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The double bond may participate in electrophilic addition reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Methylhex-3-en-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methylhex-3-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylhexan-1-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Methylhex-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
1830-47-3 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
4-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3 |
Clé InChI |
OPKSUXHYTUKXGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
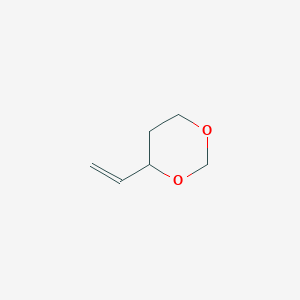
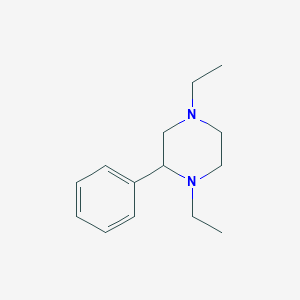

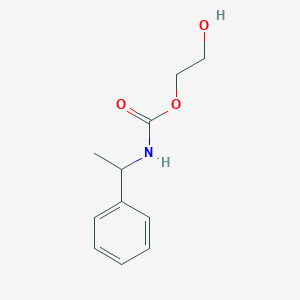
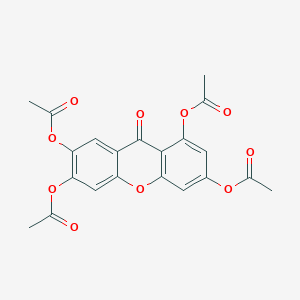

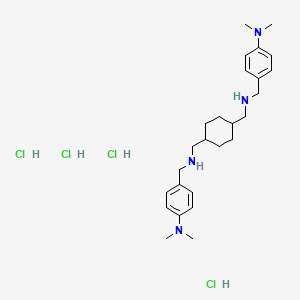
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
